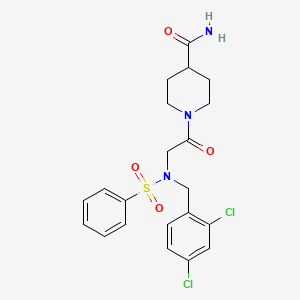
N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide, also known as Compound A, is a small molecule that has been synthesized for potential use as a therapeutic agent. This compound has generated significant interest due to its unique chemical structure and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is not fully understood, but it is thought to act by binding to a specific site on target proteins and altering their conformation or activity. This binding may disrupt protein-protein interactions or inhibit enzymatic activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
In vitro studies have shown that N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A can reduce inflammation in animal models of rheumatoid arthritis and psoriasis. However, the full range of biochemical and physiological effects of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A in scientific research is its specificity for certain protein targets, which allows for more precise manipulation of cellular processes. Additionally, the synthesis of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is relatively straightforward and can be scaled up for larger experiments. However, one limitation is that the full range of off-target effects of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is not yet known, and further studies are needed to fully characterize its safety and efficacy.
Orientations Futures
There are several potential future directions for research on N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A. One area of interest is in the development of more potent analogs of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A that can better disrupt protein-protein interactions or inhibit enzymatic activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A and its potential applications in treating various diseases. Finally, more research is needed to fully characterize the safety and toxicity of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A, particularly in vivo.
Méthodes De Synthèse
The synthesis of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A involves several steps, including the reaction of 4-bromoanisole with N-phenylsulfonamide to produce 4-(N-phenylsulfamoyl)anisole. This intermediate is then reacted with 6-aminocaproic acid to yield N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide. The synthesis of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has shown potential as a tool for scientific research in several areas. One area of interest is in the study of protein-protein interactions, as N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has been shown to disrupt the interaction between two proteins involved in cancer cell growth. Additionally, N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O4S/c22-17-7-6-16(19(23)12-17)13-26(31(29,30)18-4-2-1-3-5-18)14-20(27)25-10-8-15(9-11-25)21(24)28/h1-7,12,15H,8-11,13-14H2,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMFWFAWRYWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690563.png)
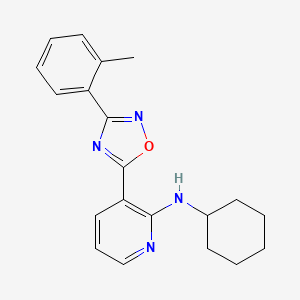

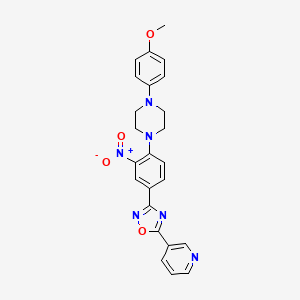
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7690580.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7690595.png)
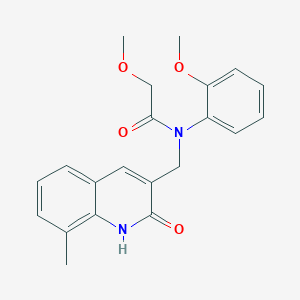


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7690625.png)
![N-(3-Chloro-4-methoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B7690635.png)
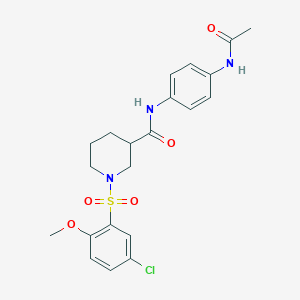
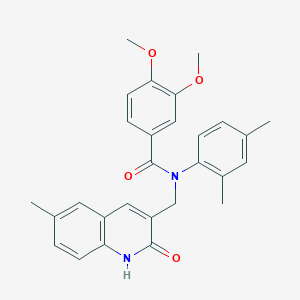
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide](/img/structure/B7690672.png)